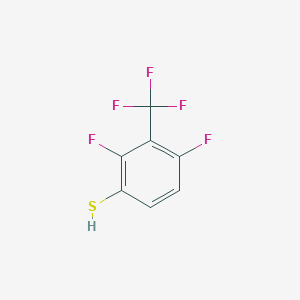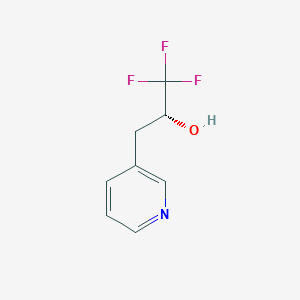
2,4-Difluoro-3-trifluoromethylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-3-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H3F5S It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring, along with a thiol group (-SH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluoronitrobenzene with trifluoromethylthiolating agents under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments may be employed to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluoro-3-trifluoromethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Difluoro-3-trifluoromethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-3-trifluoromethylbenzenethiol involves its interaction with molecular targets through its thiol group and fluorinated aromatic ring. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The fluorinated aromatic ring can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
2,4-Difluorothiophenol: Similar structure but lacks the trifluoromethyl group.
4-Fluorothiophenol: Contains only one fluorine atom and a thiol group.
4-Chlorothiophenol: Contains a chlorine atom instead of fluorine.
Uniqueness: 2,4-Difluoro-3-trifluoromethylbenzenethiol is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H3F5S |
|---|---|
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
2,4-difluoro-3-(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C7H3F5S/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2,13H |
Clé InChI |
VZPOEMGLDJHIEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C(F)(F)F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)


![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)

![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
